
1-Bromo-3-(2-bromoethoxy)-5-fluorobenzene
Descripción general
Descripción
1-Bromo-3-(2-bromoethoxy)-5-fluorobenzene, also known as 2-bromoethoxy-5-fluorobenzene, is a fluorinated aromatic compound that has been widely studied due to its unique properties. It is a colorless, crystalline solid with a melting point of approximately 75°C and a boiling point of approximately 180°C. It is soluble in many organic solvents and is stable in air. This compound is used in a variety of applications, including organic synthesis, drug synthesis, and material science.
Aplicaciones Científicas De Investigación
Carbonylative Transformations : A study by Chen et al. (2014) explored the carbonylative transformation of 1-bromo-2-fluorobenzenes with various nucleophiles. This process yields six-membered heterocycles, potentially including 1-bromo-3-(2-bromoethoxy)-5-fluorobenzene, and has applications in organic synthesis and pharmaceuticals (Chen, Natte, Neumann, & Wu, 2014).
Photofragment Spectroscopy : Research by Gu et al. (2001) on the ultraviolet photodissociation of similar compounds like 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene using photofragment translational spectroscopy provides insights into the photophysical and photochemical behaviors of halogenated benzenes, which can be relevant to environmental studies and materials science (Gu, Wang, Huang, Han, He, & Lou, 2001).
Synthetic Intermediate : The compound is likely used as a synthetic intermediate in various chemical reactions. For instance, Rutherford & Redmond (2003) discussed the preparation of 1-bromo-2-fluorobenzene, which suggests that similar compounds might be used in the synthesis of more complex molecules (Rutherford & Redmond, 2003).
Electrochemical Fluorination : Horio et al. (1996) investigated the electrochemical fluorination of halobenzenes, including compounds similar to 1-bromo-3-(2-bromoethoxy)-5-fluorobenzene. This research has applications in the field of electrochemistry and the development of fluorinated organic compounds (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Vibrational Spectroscopy : The vibrational spectra of trisubstituted benzenes, including 1-bromo-3,5-difluorobenzene, have been recorded and analyzed, as discussed by Aralakkanavar et al. (1992). This research is significant in the field of spectroscopy and materials characterization (Aralakkanavar, Jeeragal, Kalkoti, & Shashidhar, 1992).
Propiedades
IUPAC Name |
1-bromo-3-(2-bromoethoxy)-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2FO/c9-1-2-12-8-4-6(10)3-7(11)5-8/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBUQOPWQQLQPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(2-bromoethoxy)-5-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



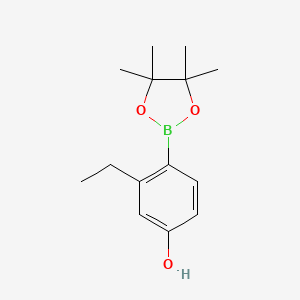



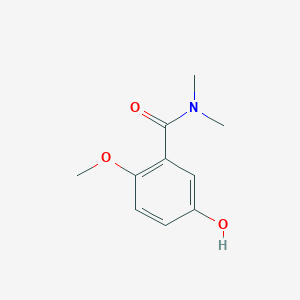
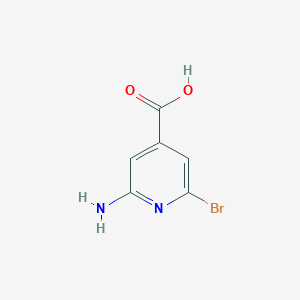
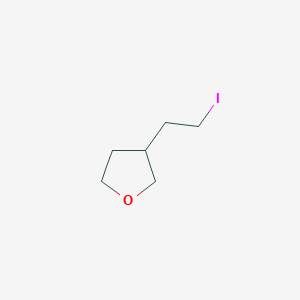
![[1-(Pyrrolidin-2-ylmethyl)pyrrolidin-2-yl]methanol](/img/structure/B1447483.png)
![(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol](/img/structure/B1447484.png)
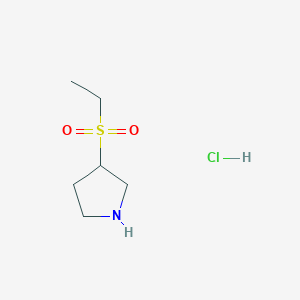
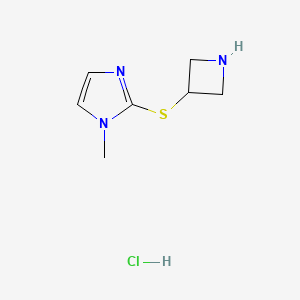
![4-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1447488.png)
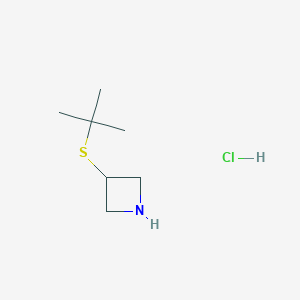
![3-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1447490.png)